

Isomaltulose Hydrate: A Technical Guide to Solubility in Various Solvents

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Compound of Interest

Compound Name: *Isomaltulose hydrate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **isomaltulose hydrate** in a range of common solvents. The data and methodologies presented are intended to support research, development, and formulation activities where **isomaltulose hydrate** is a key component.

Core Topic: Solubility Profile of Isomaltulose Hydrate

Isomaltulose, also known under the trade name Palatinose™, is a disaccharide carbohydrate composed of glucose and fructose linked by an α -1,6-glycosidic bond.^[1] Unlike its isomer sucrose (α -1,2 linkage), this structural difference results in distinct physical and physiological properties, including a lower glycemic index and different solubility characteristics.^[1] Understanding the solubility of its hydrate form is critical for its application in various fields, from food technology to pharmaceuticals.

Quantitative Solubility Data

The solubility of isomaltulose is highly dependent on the solvent and the temperature. In general, its solubility increases with temperature. The following tables summarize the quantitative solubility data of isomaltulose in various solvents.

Table 1: Solubility of **Isomaltulose Hydrate** in Water

Temperature (°C)	Solubility (g/100 mL)
20	38.4
40	78.2
60	133.7

Source:[2][3]

Table 2: Solubility of **Isomaltulose Hydrate** in Various Solvents

Solvent	Solubility at 25°C (approx.)	Notes
Water	68 mg/mL	Highly soluble.
Dimethyl Sulfoxide (DMSO)	68 mg/mL	Soluble. Fresh DMSO is recommended as absorbed moisture can reduce solubility. [4][5]
Ethanol	Insoluble	[4][5]
Methanol	Soluble	Solubility is lower than in water but higher than in ethanol, isopropanol, or acetone.[6]
Isopropanol	Sparingly Soluble	[6]
Acetone	Sparingly Soluble	[6]

The order of solubility in selected pure solvents at a given temperature is: water > methanol > ethanol > isopropanol > acetone.[6]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for this purpose.

Shake-Flask Method for Solubility Determination

This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials:

- **Isomaltulose hydrate** (crystalline powder)
- Solvent of interest (e.g., water, ethanol)
- Glass flasks or vials with airtight seals
- Shaking incubator or orbital shaker with temperature control
- Analytical balance
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration measurement

Procedure:

- Preparation: An excess amount of **isomaltulose hydrate** is added to a known volume of the solvent in a flask. This ensures that a saturated solution is achieved.
- Equilibration: The flask is sealed and placed in a shaking incubator set to a constant temperature. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: After equilibration, the solution is left undisturbed to allow the undissolved solid to sediment. A sample of the supernatant is then carefully withdrawn.
- Filtration: The withdrawn sample is filtered to remove any suspended solid particles. The choice of filter membrane should be compatible with the solvent used.
- Quantification: The concentration of isomaltulose in the clear filtrate is determined using a validated analytical method, such as HPLC with a refractive index detector (RID) or an evaporative light-scattering detector (ELSD).^[4]

- Data Analysis: The solubility is expressed as the concentration of isomaltulose in the saturated solution (e.g., in mg/mL or g/100 mL).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

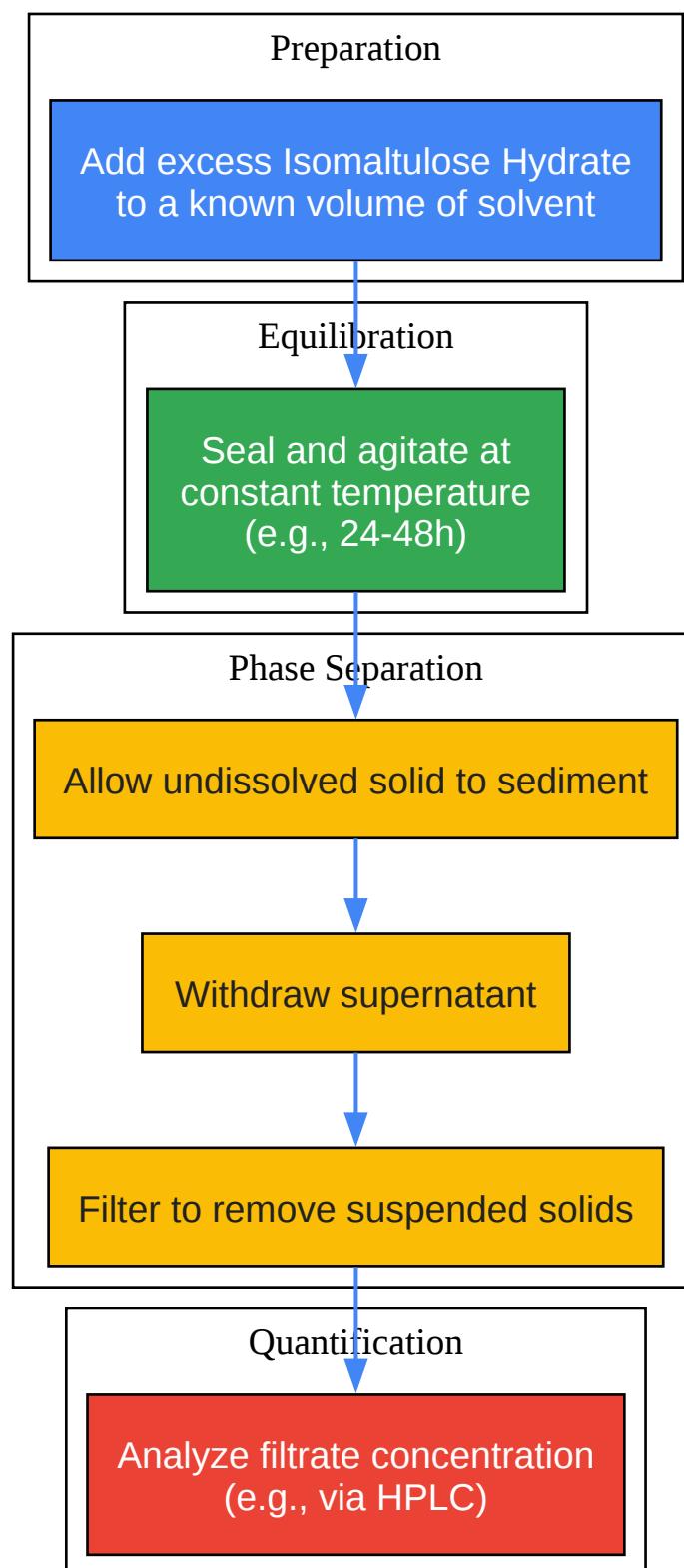
HPLC is a common technique for the quantitative analysis of sugars like isomaltulose.

- Column: A column suitable for carbohydrate analysis, such as an amino-based or HILIC (Hydrophilic Interaction Liquid Chromatography) column, is typically used.
- Mobile Phase: The mobile phase is often a mixture of acetonitrile and water.
- Detector: A Refractive Index Detector (RID) or an Evaporative Light-Scattering Detector (ELSD) is commonly employed for the detection of non-UV-absorbing compounds like isomaltulose.
- Calibration: A calibration curve is generated using standard solutions of isomaltulose of known concentrations to accurately quantify the amount in the experimental samples.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of **isomaltulose hydrate**.

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Caption: Workflow for the Shake-Flask Solubility Determination Method.

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